6-chloro-N4-ethylpyrimidine-4,5-diamine
Overview
Description
6-chloro-N4-ethylpyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and an ethyl group attached to the nitrogen atom at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and safety .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products are typically N-oxides of the original compound.
Reduction Reactions: Products are amine derivatives of the original compound.
Scientific Research Applications
6-chloro-N4-ethylpyrimidine-4,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N4-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-methylpyrimidine-4,5-diamine
- 6-chloro-N4-ethylpyrimidine-2,4,5-triamine
- 6-chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
Uniqueness
6-chloro-N4-ethylpyrimidine-4,5-diamine is unique due to the presence of both a chlorine atom and an ethyl group, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQRGAUEMMNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325767 | |
Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-03-5 | |
Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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